N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoroisopropanol moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide typically involves multiple steps. One common route includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an appropriate amine to form the intermediate, which is then coupled with 2-methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions involved .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialized polymers and materials with specific properties.
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexafluoroisopropanol moiety enhances its binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in the synthesis of fluoroalkoxides and other derivatives.
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide stands out due to its combination of a hexafluoroisopropanol moiety and an oxazole ring, which imparts unique chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H13F6N3O2 |
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Molecular Weight |
381.27 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl]-2-methylbenzamide |
InChI |
InChI=1S/C15H13F6N3O2/c1-8-5-3-4-6-10(8)12(25)23-13(14(16,17)18,15(19,20)21)22-11-7-9(2)26-24-11/h3-7H,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
HNSTYGKDDYEHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NOC(=C2)C |
Origin of Product |
United States |
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